



JNJ-42165279 Application Notes and Protocols for Social Anxiety Disorder Research

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Compound of Interest		
Compound Name:	JNJ-42165279 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), and its application in the research of Social Anxiety Disorder (SAD). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

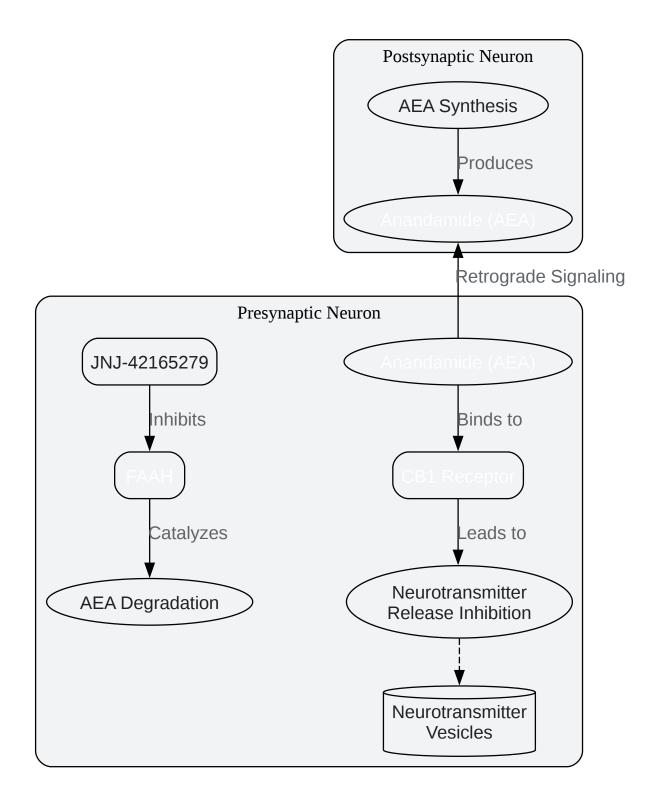
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] By inhibiting FAAH, JNJ-42165279 increases the synaptic levels of AEA, which is hypothesized to produce anxiolytic effects by modulating cannabinoid receptor type 1 (CB1) signaling.[4][5] This mechanism of action presents a novel therapeutic strategy for the treatment of anxiety disorders, including SAD.[4]

Mechanism of Action: Signaling Pathway

JNJ-42165279 elevates the levels of anandamide (AEA) by inhibiting its degradation by the FAAH enzyme. AEA then acts as a retrograde messenger, binding to presynaptic CB1



receptors. This binding leads to the inhibition of neurotransmitter release, which is thought to underlie the anxiolytic effects.



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Figure 1: JNJ-42165279 Signaling Pathway

Clinical Research Application: Phase II Study in SAD

A multicenter, double-blind, placebo-controlled, proof-of-concept Phase II clinical trial (NCT02432703) was conducted to assess the efficacy, safety, and tolerability of JNJ-42165279 in subjects with SAD.[2]

Data Presentation: Efficacy and Pharmacodynamics

The following tables summarize the key quantitative data from the Phase II study of JNJ-42165279 in patients with Social Anxiety Disorder.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12[2][3]

Outcome Measure	JNJ-42165279 (25 mg/day)	Placebo	p-value
LSAS Total Score (Mean Change from Baseline)	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not Significant
LSAS Responders (≥30% Improvement)	42.4%	23.6%	0.04
CGI-I Responders ('Much' or 'Very Much' Improved)	44.1%	23.6%	0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

Table 2: Pharmacodynamic Effects of JNJ-42165279[6]



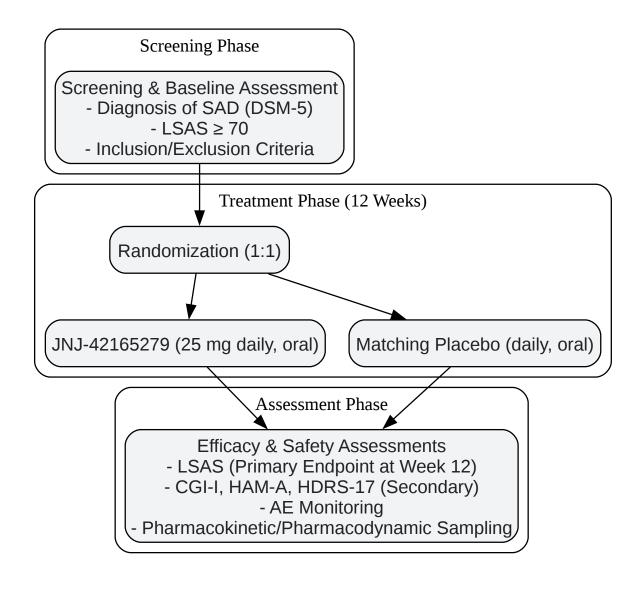
Analyte	Matrix	Dose	Fold Increase vs. Placebo/Baseline
Anandamide (AEA)	Plasma	10-100 mg (single dose)	5.5 - 10
Oleoylethanolamide (OEA)	Plasma	10-100 mg (single dose)	4.3 - 5.6
Palmitoylethanolamid e (PEA)	Plasma	10-100 mg (single dose)	4.3 - 5.6
Anandamide (AEA)	CSF	10-75 mg (daily for 7 days)	~41 - 77 (vs. predose)
Oleoylethanolamide (OEA)	CSF	10-75 mg (daily for 7 days)	~5.8 - 7.4 (vs. predose)

CSF: Cerebrospinal Fluid.

Experimental Protocol: Phase II Clinical Trial (Adapted from NCT02432703)

This protocol outlines the key elements of the Phase IIa study investigating JNJ-42165279 for SAD.





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Figure 2: Phase II Clinical Trial Workflow

- 1. Study Design:
- A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
- 2. Participant Population:
- Inclusion Criteria:
 - Primary diagnosis of Social Anxiety Disorder according to DSM-5 criteria.



- Liebowitz Social Anxiety Scale (LSAS) total score ≥ 70 at screening and baseline.
- Body Mass Index (BMI) between 18 and 35 kg/m².[7]
- Exclusion Criteria:
 - Performance-only SAD.[7]
 - Current or recent history of major depressive disorder (within 6 months of study entry).[8]
 - Failure of more than two adequate pharmacological treatment trials for SAD.[1]
- 3. Intervention:
- Investigational Drug: JNJ-42165279 (25 mg, oral, once daily).[2]
- Control: Matching placebo (oral, once daily).[2]
- Treatment Duration: 12 weeks.[2]
- 4. Outcome Measures:
- Primary Endpoint: Change from baseline in the LSAS total score at the end of the 12-week treatment period.[2]
- Secondary Endpoints:
 - Proportion of subjects with ≥30% improvement from baseline in the LSAS total score.[2]
 - Clinical Global Impression-Improvement (CGI-I) scale.
 - Hamilton Anxiety Scale (HAM-A).[9]
 - Hamilton Depression Rating Scale (HDRS-17).[9]
- Pharmacodynamic Measures: Plasma concentrations of AEA, PEA, OEA, and JNJ-42165279.[2]
- 5. Protocol for Liebowitz Social Anxiety Scale (LSAS) Administration:



- The LSAS is a 24-item, clinician-administered scale that assesses fear and avoidance in social and performance situations.
- Each item is rated on two 4-point Likert scales: one for fear (0=None, 1=Mild, 2=Moderate, 3=Severe) and one for avoidance (0=Never, 1=Occasionally, 2=Often, 3=Usually).[7]
- The total score ranges from 0 to 144, with higher scores indicating greater severity of social anxiety.[1]
- The scale is typically administered as a semi-structured interview, taking 10-20 minutes to complete.[1]

Preclinical Research Applications

Prior to clinical trials, the anxiolytic potential of FAAH inhibitors like JNJ-42165279 is often evaluated in rodent models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

1. Apparatus:

- A plus-shaped maze elevated from the floor (typically 50 cm for mice).[4]
- Two open arms and two enclosed arms (e.g., 30 x 5 cm for mice).[4]

2. Procedure:

- Habituate the mice to the testing room for at least 30-60 minutes before the test.[4]
- Administer JNJ-42165279 or vehicle at a predetermined time before the test.
- Place the mouse in the center of the maze, facing an open arm.[4]
- Allow the mouse to explore the maze for a 5-minute session.



- Record the session using a video camera and tracking software.
- 3. Data Analysis:
- Primary Measures:
 - Time spent in the open arms.
 - Number of entries into the open arms.
- Locomotor Activity Control:
 - Total distance traveled or total arm entries to ensure the effects are not due to sedation or hyperactivity.

Experimental Protocol: Social Interaction Test in Rodents

This test assesses social avoidance, a core feature of SAD. Anxiolytic compounds are expected to increase social interaction time.

- 1. Apparatus:
- An open field arena with a small, transparent, perforated enclosure placed on one side.
- 2. Procedure:
- Habituation Phase: Place the test mouse in the arena with the empty enclosure for a set duration (e.g., 2.5 minutes) and record its activity.[3]
- Social Phase: Place a novel, unfamiliar mouse inside the enclosure and return the test mouse to the arena for another session of the same duration.[3]
- Thoroughly clean the apparatus between trials to eliminate olfactory cues.[3]
- 3. Data Analysis:



- Primary Measure: Time spent in the "interaction zone" (a defined area around the enclosure)
 during the social phase compared to the habituation phase.
- An increase in time spent in the interaction zone during the social phase is indicative of reduced social avoidance.

Pharmacodynamic Analysis Protocol Protocol: Measurement of Anandamide (AEA) in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of AEA in plasma, a key biomarker for FAAH inhibition.

- 1. Sample Collection and Handling:
- Collect whole blood in EDTA-containing tubes and immediately place on ice.[10]
- Centrifuge at low temperature (e.g., 3000 x g for 10 minutes at 4°C) within 15 minutes of collection to separate plasma.[10]
- Store plasma samples at -80°C until analysis.[10]
- 2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
- Thaw plasma samples on ice.
- Add an internal standard (e.g., deuterated AEA) to the plasma.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetone or acetonitrile).
 [11]
- Vortex and centrifuge to pellet the precipitated proteins.[11]
- Perform liquid-liquid extraction on the supernatant using a solvent like toluene or ethyl acetate/hexane.[10][12]
- Evaporate the organic phase to dryness under a stream of nitrogen.[11]



- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[11]
- 3. LC-MS/MS Analysis:
- Chromatography: Use a C18 reverse-phase column for separation.[11]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic or acetic acid is typically used.[11]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for AEA and the internal standard.
- 4. Data Analysis:
- Quantify AEA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

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